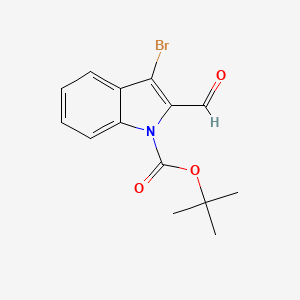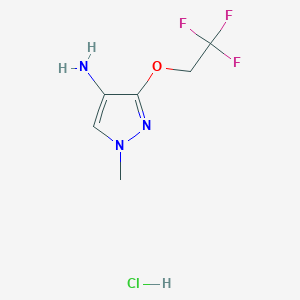
N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and has been synthesized using various methods.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds related to N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide have been synthesized and evaluated for their antimicrobial efficacy. Studies have shown that these compounds exhibit significant antimicrobial and antifungal activities, comparable to standard drugs. The antimicrobial screening against various bacteria and fungi reveals their potential as therapeutic agents in treating microbial infections (Patel & Shaikh, 2010).
Anticonvulsant and Neuroprotective Effects
Derivatives of this compound have shown promising anticonvulsant and neuroprotective effects. Research indicates that specific derivatives can significantly reduce seizure activity and exhibit neuroprotective properties by lowering levels of specific biomarkers, suggesting their use in epilepsy treatment and brain health (Hassan, Khan, & Amir, 2012).
Metabolic Stability Enhancement
In the quest to improve the metabolic stability of pharmaceutical compounds, this compound derivatives have been studied. These studies aim to reduce metabolic deacetylation, enhancing the compound's stability and efficacy in biological systems. This research highlights the compound's role in developing more stable and effective therapeutic agents (Stec et al., 2011).
Anticancer Activity
Benzothiazole derivatives, including those related to this compound, have been synthesized and evaluated for their anticancer activity. Studies demonstrate that these compounds exhibit significant anticancer potential, targeting various cancer cell lines. This suggests their role in developing new anticancer therapies (Havrylyuk et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These studies reveal that specific benzothiazole compounds can provide substantial protection against corrosion, offering applications in industrial settings to extend the lifespan of metal components (Hu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
Based on the pharmacological activities of similar compounds , it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular signaling and responses.
Biochemical Pathways
Given the reported anti-inflammatory and analgesic activities of similar compounds , it is plausible that this compound may affect pathways related to inflammation and pain, such as the cyclooxygenase (COX) pathway .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-3-4-11(16)15-12-14-9-6-5-8(13)7-10(9)17-12/h5-7H,2-4H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFVIBSIRVUMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

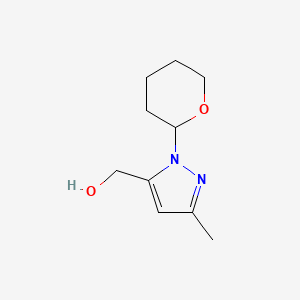
![N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)
![Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2797655.png)
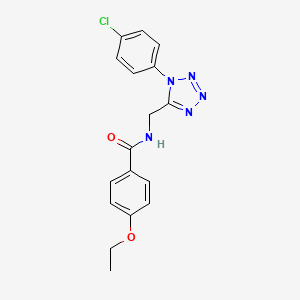
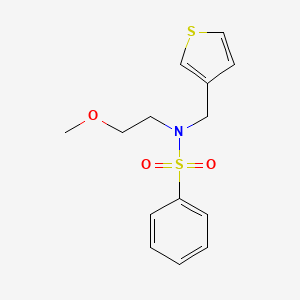

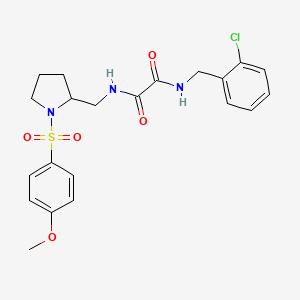

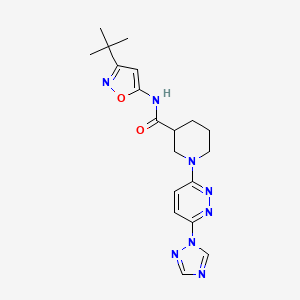
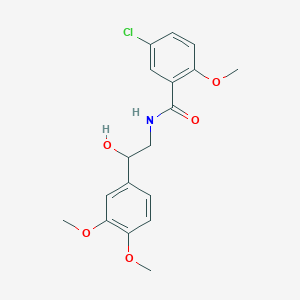
![2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797668.png)
